(S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
(S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with significant interest in various scientific fields. This compound features a bromine and chlorine atom substituted on a tetrahydronaphthalene ring, making it a unique structure for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of a naphthalene derivative, followed by amination to introduce the amine group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to maintain the integrity of the chiral center. Advanced purification techniques such as crystallization and chromatography are employed to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a nitro or nitrile group.
Reduction: The compound can be reduced to remove halogen atoms or to convert the amine group into a primary amine.
Substitution: Halogen atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds.
Scientific Research Applications
Chemistry
In chemistry, (S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structural features may contribute to the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated naphthalene derivatives such as:
- 7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-ol
- 7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid
Uniqueness
What sets (S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine apart is its chiral center and the specific arrangement of bromine and chlorine atoms. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
Molecular Formula |
C10H11BrClN |
---|---|
Molecular Weight |
260.56 g/mol |
IUPAC Name |
(1S)-7-bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11BrClN/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5,10H,1-3,13H2/t10-/m0/s1 |
InChI Key |
QYXVQWURQDQNAF-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC(=C(C=C2C1)Cl)Br)N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)Cl)Br)N |
Origin of Product |
United States |
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